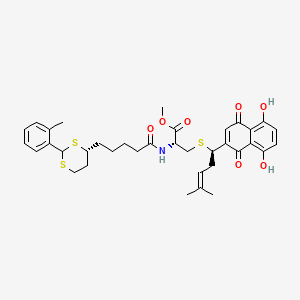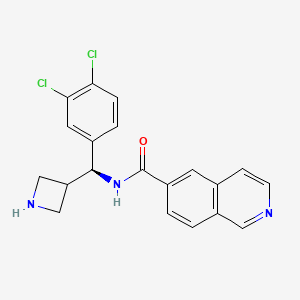
Ethyl-d5 Vanillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ethyl-d5 Vanillin can be synthesized through the ethylation of vanillin. The primary approach involves the reaction of guaiacol with glyoxylic acid in the presence of a condensing agent like sulfuric acid to yield vanillin, which is then ethylated to produce ethyl vanillin . The deuterium-labeled version, this compound, is synthesized by using deuterated reagents in the ethylation step.
Industrial Production Methods
Industrial production of ethyl vanillin typically involves the chemical synthesis from lignin or guaiacol. The process includes hydrolyzing lignin under alkaline conditions followed by oxidation to obtain vanillin, which is then ethylated . For this compound, deuterated reagents are used to introduce the deuterium atoms.
化学反応の分析
Types of Reactions
Ethyl-d5 Vanillin undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ethyl vanillic acid.
Reduction: Formation of ethyl vanillyl alcohol.
Substitution: Formation of various substituted ethyl vanillin derivatives depending on the substituent introduced.
科学的研究の応用
Ethyl-d5 Vanillin is used in various scientific research applications, including:
Biology: It is used in studies involving metabolic pathways and enzyme kinetics.
Medicine: Research on its antioxidant and antimicrobial properties.
Industry: Used as a flavoring agent in the food and beverage industry.
作用機序
Ethyl-d5 Vanillin exerts its effects primarily through its antioxidant properties. It acts as a potent scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress . The compound also exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting enzyme activity .
類似化合物との比較
Similar Compounds
Vanillin: The parent compound, used widely as a flavoring agent.
Ethyl Vanillin: Similar to Ethyl-d5 Vanillin but without the deuterium labeling.
Maltol and Ethyl Maltol: Other flavoring agents used in the food industry.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications such as mass spectrometry and NMR studies. The deuterium atoms provide a distinct isotopic signature that aids in the precise quantification and analysis of the compound in complex mixtures .
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
171.20 g/mol |
IUPAC名 |
4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2 |
InChIキー |
CBOQJANXLMLOSS-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C=O)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)

![[Tyr0] Thymus Factor](/img/structure/B12391612.png)


![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)
![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)




![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)

